

Ketoconazole Degradation Profile & Conditions

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Compound Focus: Croconazole

CAS No.: 77175-51-0

Cat. No.: S592840

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Ketoconazole is most unstable under **acidic** and **oxidative** stress conditions, while it remains relatively stable under thermal and photolytic stress [1] [2]. The tables below summarize the major degradation products and the effects of pH on stability.

Table 1: Major Degradation Products of Ketoconazole Under Various Stress Conditions

Stress Condition	Major Degradation Product(s) Observed (RRT)	Approximate Increase in Impurity	Key Analytical Techniques for Identification
Acid Hydrolysis (e.g., 1N HCl, 100°C)	Primary degradant at RRT ~0.80 [1]	From 0.005% (initial) to 22.122% (8 min heating) [1]	LC-MS, NMR [1]
Base Hydrolysis (e.g., 1N NaOH, 100°C)	Primary degradant at RRT ~0.80 (same as acid) [1]	From 0.005% (initial) to 10.702% (30 min heating) [1]	LC-MS, NMR [1]
Oxidation (e.g., 30% H ₂ O ₂ , 100°C)	Primary degradant at RRT ~0.72 [1]; Ketoconazole N-oxide (RRT 0.39) [2]	RRT 0.72 impurity reaches 23.528% (10 min heating) [1]	LC-MS, HPLC-PDA [1] [2]

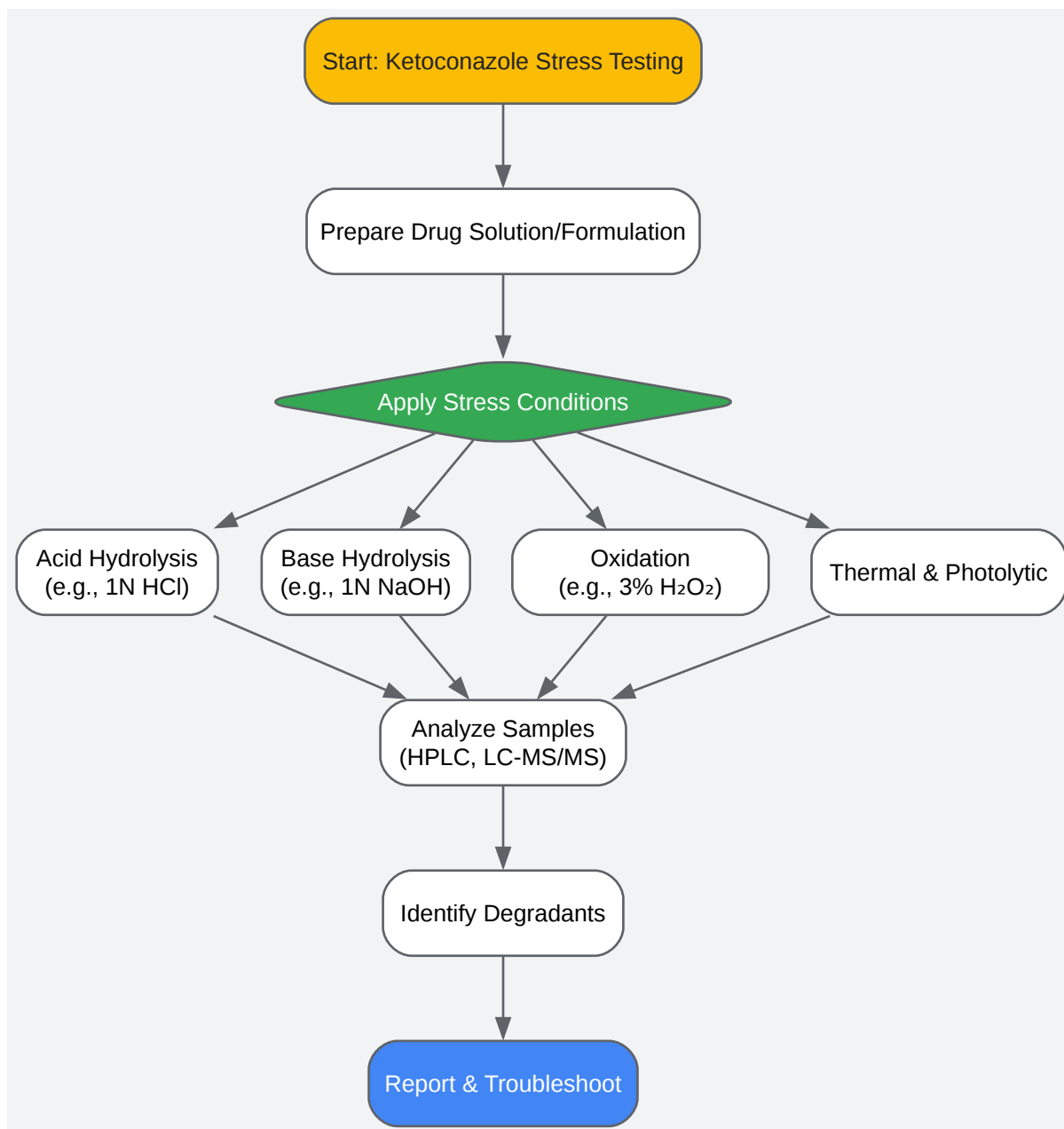
Stress Condition	Major Degradation Product(s) Observed (RRT)	Approximate Increase in Impurity	Key Analytical Techniques for Identification
Forced Degradation (USP)	Deacetyl ketoconazole (EP Impurity D, RRT 0.47) from acid/base; Ketoconazole N-oxide from oxidation [2]	Up to 13.6% for Impurity D (acid) [2]	HPLC-PDA, LC-MS/MS [2]

Table 2: Effect of Formulation Factors on Ketoconazole Stability in Aqueous Solutions

Factor	Impact on Stability	Experimental Observation	Reference
pH	Significant influence; degradation is fastest at low pH.	Least stable at pH 1 ; more stable under alkaline pH (studied range pH 1-9) [3] [4].	[3] [4]
Antioxidant Level	High concentrations can be adverse.	Increasing butylated hydroxytoluene (BHT) from 0.05% to 0.4% adversely affected stability, particularly at pH 1 [3] [4].	[3] [4]
Drug Concentration	Low influence.	Varying ketoconazole concentration (0.25% to 2%) had little influence on the degradation mechanism [3] [4].	[3] [4]

Experimental Workflow for Stress Testing

The following diagram outlines a standard workflow for conducting stress studies on ketoconazole. The specific protocols for each step are detailed in the subsequent section.



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Detailed Experimental Protocols

• Acid/Base Hydrolysis (Forced Degradation)

- **Procedure:** Weigh 250 mg of ketoconazole drug substance into a 25 mL volumetric flask. Add 2 mL of 1N HCl (for acid hydrolysis) or 1N NaOH (for base hydrolysis). Heat on a boiling water bath (100°C), withdrawing samples at intervals (e.g., 2, 8, 10, 30 minutes). Immediately

neutralize with an equivalent amount of base or acid, and dilute to volume with methanol.

Further dilute an aliquot (e.g., 4 mL into a 50 mL flask) with methanol for analysis [1].

- **Chromatography:** Use a C18 column (e.g., Inertsil ODS-3V, 100 x 4.6 mm, 3 µm). Employ a gradient method with mobile phases such as tetrabutylammonium hydrogen sulphate and acetonitrile. Monitor at 220 nm with a flow rate of 2.0 mL/min [1].
- **Troubleshooting:** If excessive degradation occurs, reduce the heating time or temperature. The primary degradant under both acid and base conditions appears at RRT ~0.80 and is identified as **deacetyl ketoconazole (EP Impurity D)**, resulting from the hydrolysis of the acetyl group on the piperazine ring [1] [2] [5].

• Oxidative Stress Testing

- **Procedure:** Weigh 250 mg of ketoconazole into a 25 mL volumetric flask. Add 2 mL of 3% hydrogen peroxide (H₂O₂) and heat on a boiling water bath for 10 minutes. Dilute to volume with methanol and prepare a further dilution for analysis [1]. Alternative oxidants like azobisisobutyronitrile (AIBN) can also be used [2].
- **Chromatography:** Similar conditions to acid/base hydrolysis can be applied. A modern, robust HPLC method for analysis uses a C18 column (e.g., CAPCELL PAK C18) with a gradient of ammonium acetate (pH 6.0) and acetonitrile, detecting at 230 nm [6].
- **Troubleshooting:** The major oxidative degradant is **ketoconazole N-oxide**, formed by oxidation of the imidazole ring [2]. Using PDA detection to check peak purity is crucial, as multiple unknown oxidative impurities can form with AIBN [2].

Key Technical Guidance for Researchers

- **Analytical Method Selection:** For a stability-indicating method, ensure baseline separation of all known impurities and degradants. The existing monograph methods may be insufficient; development of a new, robust HPLC method is often necessary [2] [6].
- **Sample Preparation for Creams:** When analyzing cream formulations, a key challenge is mitigating solvent effects that can cause API degradation during heating and dissolution. A proven technique is to use a **solvent smoothing agent** during extraction with isopropanol to protect ketoconazole from degradation [6].
- **Excipient Compatibility:** If working with novel solid forms of ketoconazole (e.g., co-crystals), note that the KTZ-Adipic Acid co-crystal is compatible with common excipients like lactose, microcrystalline cellulose, and PVP K90. However, a change in thermal behavior was observed with magnesium stearate, suggesting the formation of a eutectic system [7].

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